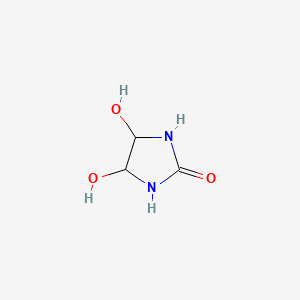
4,5-Dihydroxyimidazolidin-2-one
Overview
Description
4,5-Dihydroxyimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C3H6N2O3. It is characterized by the presence of two hydroxyl groups attached to the imidazolidinone ring.
Mechanism of Action
Target of Action
The primary targets of 4,5-Dihydroxyimidazolidin-2-one are N-(carboxyalkyl)ureas , N-(hydroxyalkyl)ureas , and N-(aminoalkyl)ureas . These targets play a crucial role in various biochemical reactions, particularly in the formation of glycolurils .
Mode of Action
This compound interacts with its targets through a process known as α-ureidoalkylation . This interaction results in changes to the structure of the target molecules, leading to the formation of new compounds such as N-(carboxyalkyl)glycoluril methyl or isopropyl esters .
Biochemical Pathways
The α-ureidoalkylation of N-(carboxyalkyl)ureas with this compound proceeds through a tandem sequence of α-ureidoalkylation and esterification . This reaction pathway leads to the formation of N-(carboxyalkyl)glycoluril methyl or isopropyl esters . The downstream effects of this pathway involve the formation of new types of glycolurils .
Result of Action
The result of the action of this compound is the formation of N-(carboxyalkyl)glycoluril methyl or isopropyl esters . These are new types of glycolurils that were previously unknown . The formation of these compounds suggests that this compound may have potential applications in various chemical and pharmaceutical processes.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of alcohol. For instance, the reaction of N-(carboxyalkyl)ureas with this compound in methyl or isopropyl alcohol leads to the formation of N-(carboxyalkyl)glycoluril methyl or isopropyl esters . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
4,5-Dihydroxyimidazolidin-2-one plays a significant role in biochemical reactions, particularly in the α-ureidoalkylation of N-hydroxyalkylureas . This compound interacts with various enzymes and proteins, facilitating the formation of glycolurils and their derivatives. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the reaction intermediates and products .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of glycolurils, which are known to have nootropic activity . This compound can modulate cell function by interacting with specific enzymes and proteins, thereby altering the cellular metabolic pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in α-ureidoalkylation reactions. This compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules, leading to the formation of stable intermediates and products . The binding interactions with biomolecules, such as enzymes and proteins, facilitate the stabilization of these intermediates, thereby enhancing the reaction efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under specific conditions, such as in the presence of inert gases and at low temperatures . Over time, the compound may undergo degradation, leading to the formation of byproducts that can influence cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive functions and exhibit nootropic activity . At higher doses, it may cause toxic or adverse effects, such as cellular stress and apoptosis . The threshold effects and toxicity levels need to be carefully studied to determine the safe dosage range for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of glycolurils and their derivatives . The compound interacts with enzymes such as ureases and glyoxalases, which facilitate its conversion into different metabolites . These interactions can affect the metabolic flux and levels of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of the compound can influence its activity and function within the cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . The compound’s activity and function can be influenced by its subcellular localization, which is often directed by specific targeting signals and post-translational modifications . These modifications can affect the compound’s stability, interactions with other biomolecules, and overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyimidazolidin-2-one can be synthesized through the condensation of ureas or thioureas with glyoxal or 1,2-dioxo-1,2-diphenylethane. The reaction typically exhibits high diastereoselectivity, leading to the formation of racemates (trans-diastereomers) and meso-forms (cis-diastereomers) . The reaction conditions often involve the use of solvents such as water or alcohols and may require heating to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products Formed:
Oxidation: Formation of imidazolidinone derivatives with carbonyl groups.
Reduction: Formation of imidazolidinone derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated imidazolidinone derivatives.
Scientific Research Applications
4,5-Dihydroxyimidazolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dihydroxyimidazolidin-2-one can be compared with other similar compounds, such as:
4,5-Diazidoimidazolidin-2-one: This compound is used for stereoselective introduction of substituents into the imidazole ring.
4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one: This fluorine-containing derivative is used in the synthesis of fused heterocyclic compounds and has unique chemical properties.
Uniqueness: this compound is unique due to its high diastereoselectivity in synthesis and its versatile reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4,5-dihydroxyimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTWKXKLHMTGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)N1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052049 | |
| Record name | 4,5-Dihydroxyimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5-Dihydroxy-2-imidazolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14452 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3720-97-6 | |
| Record name | Dihydroxyethyleneurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxalurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5-Dihydroxyimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydroxyimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)









